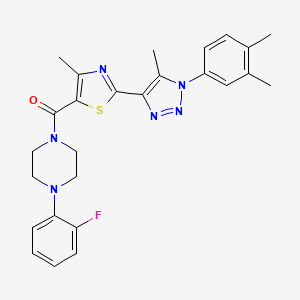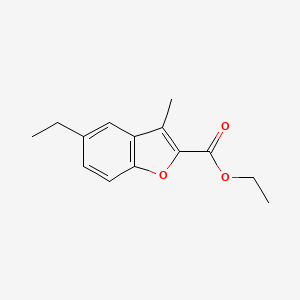
(E)-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is a neurotransmitter that plays a key role in regulating the activity of neurons in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior.
Aplicaciones Científicas De Investigación
Stereochemistry and Synthesis
The study of stereochemistry and synthesis of related compounds highlights the importance of understanding the enantiomeric configurations for synthesizing compounds with desired properties. For example, the synthesis of 3-(2S-Heptylcycloprop-1S-yl)propanoic acid 2-phenylethanamide, which gave identical NMR spectroscopic data to those reported for grenadamide but had an opposite absolute rotation, indicating the importance of stereochemistry in these compounds (Dulayymi, Baird, & Jones, 2004).
Asymmetric Hydrogenation
The intermediates in asymmetric hydrogenation studies show the effects of structure variation in the enamide on the NMR spectra, discussing the equilibrium between methanol and enamide complexes and the structure of enamide complexes, which are crucial for understanding the binding and reaction mechanisms of these compounds (Brown, Chaloner, Glaser, & Geresh, 1980).
Metabolite Analogs and Kinase Inhibition
Research on leflunomide metabolite analogs has produced potent inhibitors of Bruton's tyrosine kinase (BTK), indicating the therapeutic potential of these compounds. The crystal-packing interactions in these compounds reveal alternating directions of adjacent molecules in the crystalline lattice due to intermolecular cyano-amide hydrogen bonding, showcasing their potential in drug design and development (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Synthesis and Analgesic Activity
The design and synthesis of rigid cyclic analogues derived from cinnamamide and β-methylcinnamamide have led to the discovery of compounds with potent muscle relaxant, anti-inflammatory, and analgesic activities. This highlights the potential of enamides in developing new therapeutic agents (Musso, Cochran, Kelley, McLean, Selph, Rigdon, Orr, Davis, Cooper, Styles, Thompson, & Hall, 2003).
Sensing of Fluoride Anions
A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and found to exhibit a drastic color transition in response to fluoride anion at mM concentrations, demonstrating their excellent performance in naked-eye detection of fluoride anion in solution. This suggests their application in chemical sensing and environmental monitoring (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
Propiedades
IUPAC Name |
(E)-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-12-4-3-5-13(17)11(12)6-7-14(20)19-15(10-18)8-1-2-9-15/h3-7H,1-2,8-9H2,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEMYLPABBOBIE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C=CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C#N)NC(=O)/C=C/C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2971134.png)
![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)







![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2971154.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2971155.png)